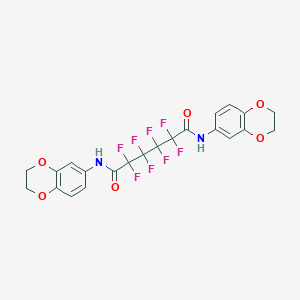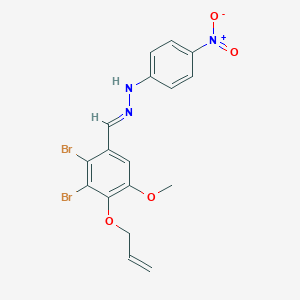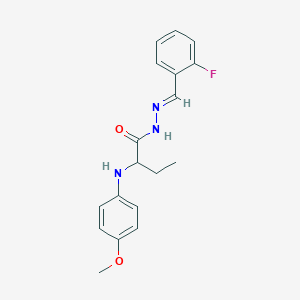
N~1~,N~6~-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is a complex organic compound characterized by its unique structure, which includes benzodioxin rings and octafluorohexane chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with octafluorohexanedioyl chloride under controlled conditions to form the desired diamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities.
化学反応の分析
Types of Reactions
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The benzodioxin rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of benzodioxin oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated or alkylated benzodioxin derivatives.
科学的研究の応用
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide involves its interaction with specific molecular targets. The benzodioxin rings can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function. The octafluorohexane chains contribute to the compound’s hydrophobicity, facilitating its interaction with lipid membranes and enhancing its cellular uptake.
類似化合物との比較
Similar Compounds
- N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)butanediamide
- N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentanediamide
Uniqueness
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is unique due to the presence of octafluorohexane chains, which impart distinct chemical and physical properties, such as increased hydrophobicity and stability
特性
分子式 |
C22H16F8N2O6 |
|---|---|
分子量 |
556.4g/mol |
IUPAC名 |
N,N'-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide |
InChI |
InChI=1S/C22H16F8N2O6/c23-19(24,17(33)31-11-1-3-13-15(9-11)37-7-5-35-13)21(27,28)22(29,30)20(25,26)18(34)32-12-2-4-14-16(10-12)38-8-6-36-14/h1-4,9-10H,5-8H2,(H,31,33)(H,32,34) |
InChIキー |
CSSGLUZFDAKWJX-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(C(C(C(C(=O)NC3=CC4=C(C=C3)OCCO4)(F)F)(F)F)(F)F)(F)F |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(C(C(C(C(=O)NC3=CC4=C(C=C3)OCCO4)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzohydrazide](/img/structure/B515424.png)
![N-[4-(N-decanoylethanehydrazonoyl)phenyl]cyclohexanecarboxamide](/img/structure/B515426.png)
![N~1~-(2-METHOXYPHENYL)-4-OXO-4-[2-(1-PHENYLPROPYLIDENE)HYDRAZINO]BUTANAMIDE](/img/structure/B515427.png)
![N~3~-[4-(1-{(E)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]NICOTINAMIDE](/img/structure/B515429.png)
![METHYL 2-{(Z)-2-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}-5,5-DIMETHYL-4-OXOHEXANOATE](/img/structure/B515430.png)
![N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B515431.png)

![2-anilino-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B515434.png)
![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B515436.png)
![PROPYL 6-METHYL-2-[(2,2,3,3-TETRAFLUORO-4-{[6-METHYL-3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-4-OXOBUTANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B515440.png)

![methyl 5-[(dimethylamino)carbonyl]-2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B515442.png)
![N'-[4-(dimethylamino)benzylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B515443.png)
